molecular formula C16H30N2O2 B1522312 N-Boc-4'-Methyl-[1,4']bipiperidinyl CAS No. 864369-96-0

N-Boc-4'-Methyl-[1,4']bipiperidinyl

Cat. No. B1522312
M. Wt: 282.42 g/mol
InChI Key: KQDBEBIAZIIQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Boc-4’-Methyl-[1,4’]bipiperidinyl” is a chemical compound with the molecular formula C16H30N2O2 . It is also known by its IUPAC name, "tert-butyl 4-methyl-4-piperidin-1-ylpiperidine-1-carboxylate" .


Synthesis Analysis

The synthesis of N-Boc-4’-Methyl-[1,4’]bipiperidinyl involves several steps. In one method, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids are converted to the corresponding β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines affords the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .


Molecular Structure Analysis

The molecular structure of N-Boc-4’-Methyl-[1,4’]bipiperidinyl is characterized by a bipiperidinyl core with a methyl group at the 4’ position and a tert-butyl carbamate (Boc) group at the 1’ position .


Chemical Reactions Analysis

The N-Boc-4’-Methyl-[1,4’]bipiperidinyl can undergo various chemical reactions. For instance, it can participate in Michael reactions with diarylidenecyclohexanones to form 1,5-diketones .


Physical And Chemical Properties Analysis

N-Boc-4’-Methyl-[1,4’]bipiperidinyl has a molecular weight of 282.42 g/mol. It has a density of 1.0±0.1 g/cm3, a boiling point of 355.9±35.0 °C at 760 mmHg, and a flash point of 169.1±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Application 1: Synthesis of Novel Heterocyclic Amino Acids

  • Summary of the Application: “N-Boc-4’-Methyl-[1,4’]bipiperidinyl” is used in the synthesis of novel heterocyclic amino acids. These amino acids are developed and regioselectively synthesized in their N-Boc protected ester form for achiral and chiral building blocks .
  • Methods of Application or Experimental Procedures: In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters, which were then treated with N, N-dimethylformamide dimethyl acetal. The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products .
  • Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .

Application 2: Deprotection of the N-Boc Group

  • Summary of the Application: The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups. “N-Boc-4’-Methyl-[1,4’]bipiperidinyl” can be used in the study of deprotection strategies of the N-Boc group .
  • Methods of Application or Experimental Procedures: Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage. Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .
  • Results or Outcomes: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

properties

IUPAC Name

tert-butyl 4-methyl-4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)17-12-8-16(4,9-13-17)18-10-6-5-7-11-18/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDBEBIAZIIQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674286
Record name tert-Butyl 4'-methyl[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4'-Methyl-[1,4']bipiperidinyl

CAS RN

864369-96-0
Record name 1,1-Dimethylethyl 4′-methyl[1,4′-bipiperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864369-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4'-methyl[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Boc-4'-Methyl-[1,4']bipiperidinyl
Reactant of Route 2
Reactant of Route 2
N-Boc-4'-Methyl-[1,4']bipiperidinyl
Reactant of Route 3
Reactant of Route 3
N-Boc-4'-Methyl-[1,4']bipiperidinyl
Reactant of Route 4
Reactant of Route 4
N-Boc-4'-Methyl-[1,4']bipiperidinyl
Reactant of Route 5
Reactant of Route 5
N-Boc-4'-Methyl-[1,4']bipiperidinyl
Reactant of Route 6
Reactant of Route 6
N-Boc-4'-Methyl-[1,4']bipiperidinyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.